LPA5 Receptor Antagonist Activity and Selectivity Over LPA2
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid functions as an antagonist at the human LPA5 receptor (IC50 = 2,200 nM), while showing no meaningful activity at the LPA2 receptor (IC50 > 10,000 nM), yielding a >4.5-fold selectivity window for LPA5 over LPA2 [1]. This contrasts sharply with the broader class of sulfamoyl benzoic acid (SBA) analogs, many of which are optimized as potent, subnanomolar LPA2 receptor agonists [2].
| Evidence Dimension | Receptor Antagonist Activity (IC50) and Selectivity |
|---|---|
| Target Compound Data | LPA5 IC50 = 2,200 nM; LPA2 IC50 > 10,000 nM |
| Comparator Or Baseline | Representative SBA analog (Compound 11d): LPA2 EC50 = 0.00506 nM (agonist) |
| Quantified Difference | >4.5-fold selectivity for LPA5 over LPA2 for target compound; fundamentally opposite pharmacology (antagonist vs. potent agonist) on LPA2 compared to optimized SBA analogs. |
| Conditions | LPA5: human isolated platelets, inhibition of hexadecyl-LPA-induced aggregation after 3 mins; LPA2: human isolated platelets, inhibition of TRAP-induced aggregation after 3 mins [1]. SBA analog: RH7777 cells transfected with human LPA2 receptor, Ca2+ mobilization assay [2]. |
Why This Matters
For researchers investigating the distinct roles of LPA receptor subtypes in thrombosis, inflammation, or fibrosis, this compound provides a selective tool for LPA5 antagonism, whereas other SBA derivatives are designed for potent LPA2 agonism.
- [1] BindingDB. BDBM50388091 CHEMBL2058156: Affinity data for LPA5 and LPA2 receptors. View Source
- [2] Patil R, et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. J Med Chem. 2014;57(16):7136-7140. View Source
